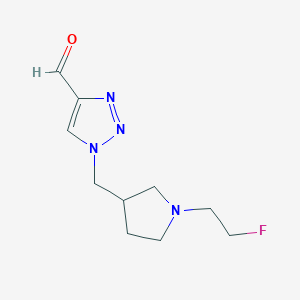

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated heterocyclic compound combining a pyrrolidine ring, a 1,2,3-triazole moiety, and a carbaldehyde functional group. The molecule features a 2-fluoroethyl substituent on the pyrrolidine nitrogen and a methylene bridge linking the pyrrolidine to the triazole ring (see Table 1 for structural details). Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by fluorinated alkylation of the pyrrolidine ring .

Properties

IUPAC Name |

1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPADJLSRTIXYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN2C=C(N=N2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be logically divided into three main segments:

- Synthesis of the substituted pyrrolidine core with a 2-fluoroethyl substituent

- Construction or functionalization of the 1H-1,2,3-triazole ring

- Linkage of the pyrrolidine and triazole moieties via a methylene bridge and introduction of the aldehyde group at the 4-position of the triazole

Preparation of the Pyrrolidine Subunit with 2-Fluoroethyl Substitution

A key precursor is the 3-substituted pyrrolidine bearing the 2-fluoroethyl group on the nitrogen. While direct literature on this exact intermediate is limited, analogous synthetic methods involve:

- N-alkylation of pyrrolidine derivatives with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions to introduce the fluoroethyl substituent on the nitrogen atom.

- Protection/deprotection steps may be employed to selectively functionalize the 3-position of pyrrolidine, often via Boc-protection or other carbamate groups to control reactivity.

For example, related work on pyrrolidine derivatives with fluorinated substituents uses nucleophilic substitution reactions in solvents like dichloromethane or acetonitrile with bases such as potassium carbonate or sodium hydride.

Synthesis and Functionalization of the 1H-1,2,3-Triazole Ring

The 1,2,3-triazole ring is commonly synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction:

- Formation of 1,2,3-triazole by reacting an azide-functionalized pyrrolidine derivative with an alkyne, typically under copper(I) catalysis in solvents such as tert-butanol/water mixtures.

- The aldehyde group at the 4-position of the triazole can be introduced either by:

- Starting from a formylated alkyne or azide precursor,

- Or by post-cyclization oxidation of a methyl or hydroxymethyl substituent at the 4-position.

In the synthesis of related triazole derivatives, the reaction conditions include mild temperatures (room temperature to 60 °C), and purification is commonly achieved by silica gel chromatography.

Linkage via Methylene Bridge and Introduction of the Aldehyde Group

The methylene linkage between the pyrrolidine nitrogen and the 1H-1,2,3-triazole ring is generally introduced via:

- Nucleophilic substitution reactions involving chloromethyl or bromomethyl derivatives of the triazole or pyrrolidine.

- Alternatively, reductive amination can be employed where an aldehyde-functionalized triazole reacts with the pyrrolidine amine under reducing conditions.

The aldehyde group at the 4-position of the triazole can be introduced by:

- Lithiation followed by formylation : Using strong bases such as lithium diisopropylamide (LDA) to lithiate the triazole ring at the 4-position, followed by reaction with electrophilic formyl sources like dimethylformamide (DMF).

- This approach is supported by analogous methods for preparing formylated triazoles and related heterocycles.

Detailed Preparation Method Example (Hypothetical Based on Literature)

| Step | Reaction Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | N-alkylation of pyrrolidine with 2-fluoroethyl bromide | Pyrrolidine, 2-fluoroethyl bromide, K2CO3, acetonitrile, reflux | Moderate to high yield; purification by extraction and chromatography |

| 2 | Protection of pyrrolidine nitrogen (optional) | Boc2O, base, solvent (e.g., dichloromethane) | Protects amine for selective functionalization |

| 3 | Azide introduction at 3-position | Substitution with sodium azide | Careful control to avoid side reactions |

| 4 | CuAAC reaction with alkyne bearing aldehyde or precursor | CuSO4, sodium ascorbate, tert-butanol/water, room temp | Efficient cycloaddition to form triazole ring |

| 5 | Lithiation and formylation of triazole 4-position | LDA, THF, -78 °C, then DMF addition | Introduces aldehyde group selectively |

| 6 | Deprotection and final purification | Acidic conditions for Boc removal, chromatography | Final compound isolated as pure solid |

Research Findings and Optimization Notes

- Selectivity: Use of strong bases like LDA at low temperatures (-78 °C) is critical for regioselective lithiation of the triazole ring without affecting other sensitive groups.

- Avoidance of side reactions: Protection of amine groups during alkylation and cycloaddition steps prevents undesired quaternization or polymerization.

- Purification: Silica gel chromatography and recrystallization are standard for isolating high-purity products.

- Yields: Reported yields for similar multi-step syntheses range from moderate (40-60%) to good (70-85%) depending on step optimization.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Key Reagents | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| N-alkylation | 2-fluoroethyl bromide, K2CO3 | Acetonitrile | Reflux | Controls N-substitution |

| Azide substitution | Sodium azide | DMF or DMSO | Room temperature | Azide introduction |

| CuAAC cycloaddition | Phenylacetylene, CuSO4, sodium ascorbate | tert-butanol/water | RT | Triazole ring formation |

| Lithiation and formylation | LDA, DMF | THF | -78 °C to 0 °C | Aldehyde group introduction |

| Deprotection and purification | Acid (e.g., TFA), silica gel chromatography | DCM, MeOH | RT | Final product isolation |

Chemical Reactions Analysis

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dipolarophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Triazole compounds are known for their antimicrobial properties. Research has indicated that derivatives like this compound can inhibit the growth of various pathogens, making them candidates for developing new antibiotics. Studies have shown that triazoles can interfere with fungal cell wall synthesis, providing a mechanism for their antifungal activity.

Anticancer Properties : The unique structure of triazoles allows them to interact with biological targets involved in cancer progression. Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Neurological Research

Neuroprotective Effects : The pyrrolidine component is known to enhance cognitive functions and may offer neuroprotective benefits. Research into similar compounds indicates potential applications in treating neurodegenerative diseases like Alzheimer's by modulating neurotransmitter systems.

Drug Development

Lead Compound in Drug Design : The structural features of this compound make it a valuable lead in drug design processes. Its ability to be modified at various positions allows for the synthesis of analogs with improved efficacy and reduced toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results demonstrated significant inhibition against Candida albicans and Staphylococcus aureus, indicating its potential as an antifungal and antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of triazole-pyrrolidine hybrids and tested their cytotoxic effects on various cancer cell lines. The findings revealed that one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .

Case Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective properties of triazole compounds in models of oxidative stress-induced neuronal damage. The results indicated that compounds similar to 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde could significantly reduce neuronal apoptosis and improve survival rates .

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity, while the fluoroethyl group may enhance the compound’s binding affinity and selectivity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 1,2,3-triazole-4-carbaldehydes with diverse substitutions on the triazole and adjacent rings. Below is a comparative analysis with structurally related compounds:

Table 2: Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2-fluoroethyl group in the target compound increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier permeability .

- Metabolic Stability: Fluorine reduces oxidative metabolism, improving half-life relative to chlorinated or non-halogenated derivatives .

- Crystallinity : Pyrrolidine-containing triazoles (e.g., target compound) exhibit higher crystallinity than piperidine analogues due to reduced ring flexibility, impacting solubility .

Table 3: Pharmacokinetic Comparison

| Compound | logP | Aqueous Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|

| Target Compound | 1.8 | 0.15 | 6.2 |

| 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | 1.2 | 0.45 | 4.1 |

| 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | 2.3 | 0.08 | 3.8 |

Biological Activity

Overview

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound notable for its unique structural features, including a pyrrolidine ring, a triazole moiety, and a fluoroethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : CHFNO

- Molecular Weight : 226.25 g/mol

- CAS Number : 2098017-29-7

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Fluoroethyl Group : Alkylation of the pyrrolidine ring with a fluoroethyl halide.

- Formation of the Triazole Ring : Utilizing Huisgen cycloaddition between an azide and an alkyne.

- Oxidation to Form the Carbaldehyde Group : Using reagents like PCC or DMP.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that:

- The triazole ring may interact with specific enzymes or receptors.

- The fluoroethyl group could enhance binding affinity and selectivity towards biological targets.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of triazole compounds can induce apoptosis in various cancer cell lines (e.g., HCT116 and MCF-7) with IC values as low as 0.43 µM .

- The mechanism often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Case Studies

Several studies have explored the biological effects of triazole-containing compounds:

- Wei et al. Study : Investigated a series of triazole derivatives showing significant activity against HCT116 cells with IC values around 5.19 µM .

- Antiproliferative Screening : Various triazole hybrids displayed strong cytotoxicity across multiple cancer cell lines (e.g., PC3, HT29), indicating broad therapeutic potential .

Q & A

Q. Advanced

- Quantum Chemical Calculations : Use Gaussian or ORCA to simulate transition states for fluorinated pyrrolidine alkylation .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts .

- Reaction Pathway Analysis : ICReDD’s computational-experimental feedback loop identifies energetically favorable pathways .

How should researchers resolve contradictions in reported bioactivity data for structural analogs?

Q. Advanced

- Meta-Analysis : Compare datasets from standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluoroethyl vs. methyl groups) with bioactivity trends .

- Control Experiments : Validate assays using reference compounds (e.g., ciprofloxacin for antimicrobial studies) .

What strategies enable the use of this compound as a building block for heterocyclic systems?

Q. Advanced

- Click Chemistry : React the aldehyde group with alkynes (e.g., propargylamine) to form Schiff bases or triazole-fused systems .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the triazole ring .

What safety protocols are critical during handling and storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.